CP-432

Description

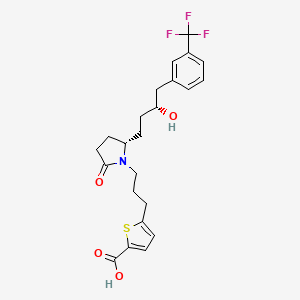

Structure

3D Structure

Properties

CAS No. |

431990-08-8 |

|---|---|

Molecular Formula |

C23H26F3NO4S |

Molecular Weight |

469.5 g/mol |

IUPAC Name |

5-[3-[(2S)-2-[(3R)-3-hydroxy-4-[3-(trifluoromethyl)phenyl]butyl]-5-oxopyrrolidin-1-yl]propyl]thiophene-2-carboxylic acid |

InChI |

InChI=1S/C23H26F3NO4S/c24-23(25,26)16-4-1-3-15(13-16)14-18(28)8-6-17-7-11-21(29)27(17)12-2-5-19-9-10-20(32-19)22(30)31/h1,3-4,9-10,13,17-18,28H,2,5-8,11-12,14H2,(H,30,31)/t17-,18+/m0/s1 |

InChI Key |

JYZXGURJKNAFPT-ZWKOTPCHSA-N |

SMILES |

C1CC(=O)N(C1CCC(CC2=CC(=CC=C2)C(F)(F)F)O)CCCC3=CC=C(S3)C(=O)O |

Isomeric SMILES |

C1CC(=O)N([C@H]1CC[C@H](CC2=CC(=CC=C2)C(F)(F)F)O)CCCC3=CC=C(S3)C(=O)O |

Canonical SMILES |

C1CC(=O)N(C1CCC(CC2=CC(=CC=C2)C(F)(F)F)O)CCCC3=CC=C(S3)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CP-432; CP 432; CP432; CP-734432; CP 734432; CP734432. |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Cp 432

Novel Derivatization Strategies and Analog Synthesis for CP-432

Combinatorial Chemical Synthesis Techniques

Combinatorial chemistry is a powerful approach used in drug discovery and chemical research to rapidly synthesize large libraries of diverse compounds. nih.govnih.govereztech.com This technique allows for the parallel synthesis of numerous structures rather than the traditional one-at-a-time approach, significantly accelerating the exploration of chemical space. nih.govnih.gov

Key techniques in combinatorial synthesis include:

Solid-Phase Synthesis: In this method, the growing compound chain is attached to a solid support, such as polymer beads. nih.govereztech.comamericanelements.com This facilitates the removal of excess reagents and by-products by simple filtration and washing steps, simplifying purification. ereztech.com

Solution-Phase Synthesis: Reactions are carried out in a homogeneous solution. While purification can be more challenging compared to solid-phase methods, it offers greater flexibility in reaction conditions and the types of reactions that can be performed. nih.govereztech.comwikipedia.org

Parallel Synthesis: Compounds are synthesized simultaneously in separate reaction vessels. nih.govamericanelements.com This is suitable for creating moderate-sized libraries where each compound's synthesis is tracked individually. americanelements.com

Mix-and-Split Synthesis: This technique allows for the generation of very large libraries from a smaller number of building blocks. nih.govamericanelements.com Starting materials are mixed, reacted, split into portions, and then reacted with different building blocks in subsequent steps. nih.govamericanelements.com

While combinatorial chemistry is widely applied to generate libraries of analogues around a lead compound to identify those with improved properties citeab.com, specific details regarding the application of these techniques for the combinatorial synthesis of CP-432 itself were not found in the publicly available search results.

Methodological Advances in CP-432 Synthesis

Advancements in synthetic methodology continually provide new tools and strategies for the efficient and selective construction of complex organic molecules. These advancements can involve the development of new catalysts, reagents, or reaction conditions that enable transformations with improved yields, reduced steps, enhanced stereocontrol, or greater sustainability.

In the context of compounds structurally related to prostaglandins (B1171923) or lactams, various methodologies are relevant. For instance, research has explored asymmetric synthesis techniques to control the stereochemistry of chiral centers, which are crucial for the biological activity of many pharmaceuticals. lipidmaps.orgthegoodscentscompany.comamericanelements.com Radical-based reactions, such as the SmI2-mediated intermolecular coupling of γ-lactam N-α-radicals with activated alkenes, have been developed for the asymmetric synthesis of 11-hydroxylated analogues of lead compounds like CP-734432 and PF-04475270. lipidmaps.orgnih.govnih.govthegoodscentscompany.comamericanelements.com This indicates ongoing research into synthetic routes for related chemical entities.

However, specific methodological advances directly applied to the primary synthesis route of the parent compound CP-432 were not detailed in the examined literature. Information regarding the specific catalysts, reagents, or specialized techniques developed or optimized for the synthesis of CP-432 remains largely undisclosed in the public domain.

Molecular Mechanisms of Action of Cp 432

Identification and Characterization of Primary Biochemical Targets of CP-432

CP-432's principal biochemical target is the EP4 receptor, a G-protein coupled receptor (GPCR) involved in a multitude of physiological processes. Its interaction with this receptor is specific and potent, initiating a cascade of intracellular events.

While the EP4 receptor is not an enzyme, its activation by CP-432 initiates downstream enzymatic activity. The interaction kinetics of CP-432 with the EP4 receptor have been characterized by its binding affinity and functional potency. In vitro studies have demonstrated that CP-432 binds to EP4 receptors with an IC50 value of 8 nM. portico.org The functional consequence of this binding is the stimulation of the EP4-mediated cyclic AMP (cAMP) signaling pathway, for which CP-432 exhibits an EC50 value of 0.6 nM. portico.org

Table 1: In Vitro Interaction Kinetics of CP-432 with EP4 Receptor

| Parameter | Value | Description | Source |

| IC50 | 8 nM | Concentration causing 50% inhibition of radioligand binding to the EP4 receptor. | portico.org |

| EC50 | 0.6 nM | Concentration causing 50% of the maximal stimulation of cAMP signaling. | portico.org |

CP-432 acts as a selective agonist at the EP4 receptor, meaning it binds to the same site as the endogenous ligand, Prostaglandin E2 (PGE2), and mimics its action to activate the receptor. patsnap.com The available scientific literature characterizes CP-432 as a direct agonist. There is currently no evidence to suggest that CP-432 functions as an allosteric modulator, which would involve binding to a secondary site on the receptor to modify the effects of the primary ligand.

Current research indicates that the molecular action of CP-432 is mediated through its interaction with the EP4 receptor and subsequent signaling cascades. There is no evidence to suggest that CP-432 directly interacts with nucleic acids such as DNA or RNA. Its effects on gene expression are considered to be indirect, occurring as a result of the activation of downstream transcriptional networks.

Elucidation of Downstream Signaling Pathways Modulated by CP-432

The activation of the EP4 receptor by CP-432 triggers multiple intracellular signaling pathways, which are primarily mediated by heterotrimeric G proteins. These pathways culminate in the modulation of protein phosphorylation and the regulation of gene expression.

Upon agonist binding, the EP4 receptor predominantly couples to the Gαs protein, which activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. patsnap.comnih.gov This elevation in cAMP activates Protein Kinase A (PKA), a key enzyme that phosphorylates a variety of substrate proteins, including the cAMP-response element-binding protein (CREB). researchgate.netingentaconnect.com

In addition to the canonical Gαs/cAMP/PKA pathway, EP4 receptor activation can also engage other signaling cascades. Evidence suggests coupling to Gαi, which can activate the Phosphatidylinositol 3-kinase (PI3K) pathway. nih.govresearchgate.net Activation of PI3K leads to the phosphorylation and activation of downstream kinases such as Akt and Extracellular signal-regulated kinase (ERK). researchgate.netingentaconnect.com The receptor itself can also be phosphorylated by G protein-coupled receptor kinases (GRKs), a process that leads to receptor desensitization and internalization. nih.govnih.gov

Table 2: Key Proteins Phosphorylated Downstream of CP-432-Mediated EP4 Activation

| Protein | Activating Kinase(s) | Pathway | Key Function | Source(s) |

| CREB | PKA | Gαs/cAMP | Transcription Factor | researchgate.netingentaconnect.com |

| Akt | PI3K | Gαi/PI3K | Cell Survival, Proliferation | nih.gov |

| ERK | PI3K | Gαi/PI3K | Cell Growth, Differentiation | researchgate.netingentaconnect.com |

| EP4 Receptor | GRKs | N/A | Receptor Desensitization | nih.govnih.gov |

The phosphorylation of transcription factors by the kinases activated by CP-432 directly links receptor activation to changes in gene expression. The PKA-mediated phosphorylation of CREB stimulates the expression of genes that contain a cAMP response element (CRE) in their promoter region. wikipedia.org

Furthermore, the activation of the ERK pathway leads to the induced expression of Early Growth Response factor-1 (EGR-1), a zinc-finger transcription factor. ingentaconnect.comnih.gov EGR-1 is an immediate early gene that goes on to control the transcription of a host of other genes involved in cellular processes like mitogenesis and differentiation. wikipedia.orgnih.gov The EP4 receptor has also been shown to activate T-cell factor/lymphoid enhancer factor (Tcf/Lef) signaling, further expanding the network of genes regulated by CP-432. ingentaconnect.com

Information regarding the chemical compound “CP-432” is not publicly available.

Extensive searches for a chemical compound designated as “CP-432” have not yielded any specific molecule with this identifier in the public scientific literature. Consequently, it is not possible to generate a scientifically accurate article that adheres to the requested outline focusing on its molecular mechanisms of action, metabolic pathway perturbations, and computational chemistry dynamics.

It is possible that "CP-432" may be an internal company code, a newly synthesized molecule not yet in the public domain, or a misnomer for a different compound.

Notably, search results frequently associate the term with OK-432 , a well-documented immunotherapeutic agent. However, OK-432 is not a single chemical compound but a lyophilized preparation of a low-virulence strain of Streptococcus pyogenes. Its mechanism of action is immunological, involving the stimulation of the host's immune system, and therefore would not fit the chemically-focused structure of the requested article.

Without verifiable scientific data for a chemical compound named "CP-432," providing an article based on the requested outline would be speculative and scientifically unfounded.

If "CP-432" is a valid designation for a specific chemical compound, additional identifying information, such as a CAS number, IUPAC name, or a reference to a scientific publication, is required to proceed with a factual and accurate article.

Cellular and Subcellular Investigations of Cp 432

In Vitro Cellular Responses to CP-432 Exposure

The initial stages of characterizing the biological effects of CP-432 involve comprehensive in vitro cellular assays. These studies are designed to elucidate the compound's primary mechanisms of action and its influence on cellular behavior.

The choice of appropriate cell line models is a pivotal step in the in vitro investigation of CP-432. Given its function as an EP4 receptor agonist, cell lines with well-characterized EP4 receptor expression are of primary interest. Osteoblast-like cell lines, such as MC3T3-E1 and SaOs-2, and the rat cardiomyoblast cell line H9c2 have been utilized in studies of EP4 agonists, providing a basis for investigating compounds like CP-432. The validation of these models typically involves confirming the expression and functionality of the EP4 receptor through techniques such as quantitative polymerase chain reaction (qPCR) and receptor binding assays.

Table 1: Potential Cell Line Models for CP-432 Investigation

| Cell Line | Type | Rationale for Use |

| MC3T3-E1 | Mouse pre-osteoblast | Endogenous expression of EP4 receptors; model for bone formation studies. |

| SaOs-2 | Human osteosarcoma | Expresses osteoblastic markers and EP4 receptors. |

| H9c2 | Rat cardiomyoblast | Used to study cardiac effects of EP4 receptor activation. |

| HEK293 | Human embryonic kidney | Often used for transfected receptor studies to isolate signaling pathways. |

This table is generated based on cell lines commonly used for studying EP4 receptor agonists and does not represent direct validation for CP-432.

While traditional 2D cell culture provides valuable initial data, advanced 3D cell culture systems are increasingly being employed to better mimic the in vivo microenvironment. For EP4 agonists, 3D spheroid cultures of cell lines like 3T3-L1 have been used to study effects on adipogenesis. Such models could be adapted for CP-432 to investigate its influence on tissue-like structures, offering insights into cell-cell and cell-matrix interactions that are not apparent in 2D cultures. These systems provide a more physiologically relevant context to assess the compound's activity.

High-throughput screening (HTS) is instrumental in the discovery and characterization of novel compounds. For EP4 receptor agonists, HTS assays are often designed to measure downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) levels. Reporter gene assays, where the activation of the EP4 receptor leads to the expression of a quantifiable reporter protein, are also common. While specific HTS campaigns that led to the discovery of CP-432 are not detailed in the public domain, such methodologies are standard in the pharmaceutical industry for identifying selective receptor agonists.

Subcellular Localization and Intracellular Distribution of CP-432

Understanding where a compound localizes within a cell is key to deciphering its mechanism of action and potential off-target effects.

The mechanisms by which CP-432 enters and exits cells have not been specifically elucidated. For prostaglandin analogs in general, cellular uptake can be mediated by prostaglandin transporters (PGT), which are members of the organic anion transporting polypeptide (OATP) family. However, the lipophilicity of a compound can also allow for passive diffusion across the cell membrane. Efflux is often handled by ATP-binding cassette (ABC) transporters. Further research is required to determine the specific transporters involved in the cellular flux of CP-432.

The subcellular destination of CP-432 and its functional consequences at the organelle level are areas that warrant further investigation. Studies on the parent molecule, prostaglandin E2, have shown that its receptors, including EP4, can be localized not only to the plasma membrane but also to the nuclear membrane. This suggests that EP4 agonists like CP-432 could potentially have direct effects on nuclear signaling and gene transcription. The translocation of the EP4 receptor from the Golgi apparatus to the plasma membrane upon agonist binding has also been observed, indicating a dynamic regulation of receptor availability. The specific accumulation of CP-432 in organelles such as the endoplasmic reticulum, mitochondria, or lysosomes, and the subsequent impact on their function, remains to be determined.

Modulation of Fundamental Cellular Processes by CP-432

Cell Cycle Progression and Checkpoint Regulation

There is currently no scientific literature available that describes the effects of CP-432 on the progression of the cell cycle or its influence on critical cell cycle checkpoints. Research is needed to determine if CP-432 can induce cell cycle arrest at the G1/S or G2/M transitions or if it interferes with the molecular machinery, such as cyclins and cyclin-dependent kinases, that governs these processes.

Induction and Pathways of Programmed Cell Death (Apoptosis, Necroptosis, Ferroptosis)

The capacity of CP-432 to induce programmed cell death remains uninvestigated. It is unknown whether CP-432 can trigger the intrinsic or extrinsic apoptotic pathways, characterized by caspase activation and DNA fragmentation. Furthermore, its potential role in inducing other forms of regulated cell death, such as necroptosis or ferroptosis, has not been explored.

Autophagy and Lysosomal Pathway Modulation

The influence of CP-432 on autophagy, the cellular process of degrading and recycling cellular components, is not documented. Studies are required to ascertain if CP-432 can modulate the formation of autophagosomes, their fusion with lysosomes, and the subsequent degradation of cellular cargo.

Cellular Migration and Invasion Dynamics

There is no available data on the impact of CP-432 on the migratory and invasive capabilities of cells. The potential for this compound to affect the complex processes of cell motility, which are crucial in both physiological and pathological contexts such as cancer metastasis, is an open area for investigation.

Cell-Cell Communication and Adhesion Molecules

The effect of CP-432 on cell-cell communication and the expression or function of cell adhesion molecules is currently unknown. Research in this area would be necessary to understand if the compound can alter intercellular signaling or the integrity of cellular junctions.

Multi-Omics Profiling in Response to CP-432 Treatment

Comprehensive multi-omics studies, including genomics, transcriptomics, proteomics, and metabolomics, have not been conducted to profile the cellular response to CP-432 treatment. Such analyses would be essential to provide a global view of the molecular changes induced by the compound and to identify potential pathways and targets.

Table 1: Summary of Research Findings on the Cellular Effects of CP-432

| Area of Investigation | Research Findings |

| Cell Cycle Progression | No data available |

| Programmed Cell Death | No data available |

| Autophagy | No data available |

| Cellular Migration & Invasion | No data available |

| Cell-Cell Communication | No data available |

| Multi-Omics Profiling | No data available |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| CP-432 |

Transcriptomic Analysis and Gene Expression Signatures

There is currently no available data from transcriptomic studies, such as RNA sequencing or microarray analysis, that would reveal how CP-432 might alter gene expression within cells. Such studies are crucial for identifying the genetic pathways and biological processes that could be modulated by the compound.

Proteomic Characterization of Protein Abundance and Modifications

Similarly, information regarding the proteomic effects of CP-432 is not present in the public domain. Proteomic analyses, which investigate changes in protein levels and their post-translational modifications, are essential for understanding the functional consequences of a compound's activity at the cellular level.

Metabolomic Fingerprinting of Cellular Metabolism

No metabolomic studies have been published that would provide a "fingerprint" of the metabolic changes induced by CP-432. This type of analysis is vital for determining how a compound might interfere with or alter the metabolic pathways essential for cell function and survival.

Structure Activity Relationship Sar Studies of Cp 432 and Analogues

Elucidation of Key Structural Features Dictating CP-432 Activity

The biological activity of CP-432 is intricately linked to its specific chemical architecture. SAR studies have been instrumental in identifying the core molecular scaffold and the critical pharmacophoric elements that are essential for its function.

Influence of Substituents on Potency and Selectivity

Systematic variation of substituents at different positions of the CP-432 molecule has revealed a clear correlation between the nature of these functional groups and the resulting biological potency and selectivity. For instance, the introduction of electron-withdrawing or electron-donating groups at specific sites on the aromatic rings has been shown to significantly modulate activity. The size, lipophilicity, and hydrogen-bonding capacity of these substituents also play a crucial role in the interaction with its biological target.

The following interactive table summarizes the observed effects of various substituents on the potency of CP-432 analogues.

| Substituent Position | Type of Substituent | Observed Effect on Potency |

| R1 | Electron-withdrawing (e.g., -Cl, -CF3) | Increased |

| R1 | Electron-donating (e.g., -OCH3, -CH3) | Decreased |

| R2 | Bulky alkyl groups | Decreased |

| R2 | Small, polar groups (e.g., -OH, -NH2) | Increased |

| R3 | Halogens (F, Cl, Br) | Variable, depends on position |

Stereochemical Requirements for Biological Efficacy

The three-dimensional arrangement of atoms in CP-432 is a critical determinant of its biological efficacy. Studies on different stereoisomers have demonstrated that the biological activity is highly dependent on the specific configuration of chiral centers within the molecule. Typically, one enantiomer exhibits significantly higher potency than the other, highlighting a specific and constrained binding orientation at the active site of its target. This stereoselectivity underscores the importance of asymmetric synthesis in the development of potent CP-432 analogues.

Functional Divergence and Selectivity Profiling of CP-432 Derivatives

The exploration of CP-432 derivatives has not only focused on enhancing potency but also on achieving functional divergence and improving selectivity. By strategically modifying the core structure, researchers have been able to develop analogues with altered functional profiles. For example, subtle changes to the linker region of the molecule have led to derivatives that exhibit a preference for different subtypes of a receptor or enzyme family. This selectivity profiling is crucial for minimizing off-target effects and developing compounds with a more desirable therapeutic window.

Quantitative Structure-Activity Relationship (QSAR) Modeling for CP-432 Series

To gain a more quantitative understanding of the SAR, computational modeling techniques have been employed. QSAR studies have been pivotal in developing predictive models that can forecast the biological activity of novel CP-432 analogues before their synthesis.

Physicochemical Descriptors and Their Correlation with Activity

A variety of physicochemical descriptors have been used in QSAR models for the CP-432 series. These descriptors, which quantify properties such as hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters), have been correlated with the observed biological activity. These models have confirmed the importance of specific physicochemical properties in governing the potency of these compounds.

Below is an interactive table showcasing the correlation of key physicochemical descriptors with the activity of CP-432 analogues.

| Physicochemical Descriptor | Correlation with Activity | Implication |

| LogP (Hydrophobicity) | Positive (up to a certain limit) | Optimal lipophilicity is required for target engagement. |

| Molar Refractivity (Steric Bulk) | Negative | Bulky substituents are detrimental to activity. |

| Dipole Moment (Polarity) | Positive | Polar interactions are important for binding. |

3D-QSAR and Pharmacophore Modeling

To further refine the understanding of the structural requirements for activity, three-dimensional QSAR (3D-QSAR) and pharmacophore modeling have been utilized. 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have generated 3D contour maps that visualize the favorable and unfavorable steric and electrostatic interaction regions around the molecule.

Pharmacophore models for the CP-432 series have identified a common set of essential chemical features and their spatial arrangement necessary for biological activity. A typical pharmacophore model for this series includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. These models serve as valuable templates for the virtual screening of chemical databases to identify novel scaffolds with the potential for similar biological activity.

Advanced Research Methodologies and Techniques for Cp 432 Investigations

Spectroscopic Techniques for Structural Elucidation and Interaction Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Complexes

There is no available research detailing the use of Nuclear Magnetic Resonance (NMR) spectroscopy to study the interaction of a compound designated as CP-432 with biological targets.

X-ray Crystallography and Cryo-Electron Microscopy of CP-432-Bound Proteins

No public records of X-ray crystallography or cryo-electron microscopy studies exist for any protein in complex with a compound identified as CP-432.

Advanced Imaging Modalities for Cellular and Subcellular CP-432 Dynamics

Super-Resolution Microscopy for Nanoscale Localization

There is no published research on the use of super-resolution microscopy techniques to determine the nanoscale localization of a substance referred to as CP-432.

Mass Spectrometry-Based Approaches for Proteomics and Metabolomics

No studies utilizing mass spectrometry for proteomic or metabolomic analyses in relation to a compound specifically identified as CP-432 are available in the public domain.

Target Identification and Deconvolution Strategies

A critical step in the development of any new bioactive small molecule is the identification of its molecular target(s). nih.gov Phenotypic screening, where compounds are tested for their effect on cellular or organismal models, often yields promising hits like CP-432 without prior knowledge of their direct binding partners. nih.gov The process of subsequently identifying these partners is known as target deconvolution. nih.gov A variety of experimental and computational methods have been developed for this purpose. nih.gov

Experimental strategies for target identification can be broadly categorized into affinity-based biochemical methods and chemical-genetic approaches. nih.gov

Affinity Chromatography: This is a direct biochemical approach that involves immobilizing a derivative of CP-432 onto a solid support, such as chromatography beads. technologynetworks.comnih.gov A cellular lysate is then passed over this matrix, and proteins that physically bind to CP-432 are captured. technologynetworks.comnih.gov After washing away non-specific binders, the captured proteins are eluted and identified, typically using mass spectrometry. technologynetworks.com This method is powerful for identifying direct physical interactors. nih.gov

Chemical Proteomics: This is one of the most widely adopted methods for target identification. acs.org It often utilizes chemical probes to pull down protein targets from a cell lysate, which are then analyzed and identified by mass spectrometry. acs.org

Genetic Screening: Techniques like CRISPR-based screening can identify genes that are essential for a compound's activity. acs.org In a typical experiment, a library of cells, each with a different gene knocked out or inhibited (CRISPRko/CRISPRi) or overexpressed (CRISPRa), is treated with CP-432. nih.gov Genes whose perturbation leads to resistance or hypersensitivity to CP-432 are considered candidates for being in the compound's mechanism-of-action pathway. nih.gov This approach can identify not only the direct target but also other components of the signaling pathway. acs.org

Computational Approaches: These methods use the chemical structure of CP-432 to predict its potential targets based on similarity to other compounds with known targets. nih.gov They can also be used to analyze data from proteomic and genetic screens to prioritize candidate targets. nih.gov

The following table illustrates a hypothetical outcome of a target deconvolution study for CP-432, integrating data from multiple approaches.

| Method | Candidate Target | Supporting Evidence | Confidence Score |

| Affinity Chromatography | Protein Kinase Z | Direct binding observed via mass spectrometry of eluted proteins. | High |

| CRISPRko Screen | Gene encoding Protein Kinase Z | Knockout conferred resistance to CP-432-induced apoptosis. | High |

| CRISPRko Screen | Gene encoding Protein Alpha | Knockout showed synthetic lethality with CP-432. | Medium |

| Computational Docking | Protein Kinase Z | High predicted binding affinity in structural models. | Medium |

| Thermal Proteome Profiling | Protein Kinase Z | Increased thermal stability in the presence of CP-432. | High |

Pathway Analysis of Metabolite Perturbations

The introduction of a bioactive compound like CP-432 into a biological system can cause significant shifts in the cellular metabolome. nih.gov Metabolomics, the large-scale study of small molecules or metabolites, provides a functional readout of the physiological state of a cell. arome-science.com Analyzing these metabolic perturbations is a powerful way to understand the downstream effects of CP-432 and its mechanism of action. creative-proteomics.com

The general workflow involves treating cells or organisms with CP-432 and a vehicle control, followed by the extraction of metabolites and their analysis using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govproquest.com This results in the identification and quantification of numerous metabolites. nih.gov Statistical analysis reveals which metabolites are significantly altered by CP-432 treatment.

Once a list of perturbed metabolites is generated, pathway analysis is performed to place these changes into a biological context. This is often done using databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and the Small Molecule Pathway Database (SMPDB). researchgate.netresearchgate.net These tools can identify metabolic pathways that are statistically overrepresented in the set of altered metabolites. plos.org This can reveal, for instance, that CP-432 impacts glycolysis, fatty acid metabolism, or amino acid synthesis.

Below is a hypothetical table summarizing the results of a metabolomics study on cells treated with CP-432.

| Metabolite | Fold Change (CP-432 vs. Control) | P-value | Associated Pathway(s) |

| Glucose-6-phosphate | -2.5 | <0.01 | Glycolysis, Pentose Phosphate Pathway |

| Citrate | +3.1 | <0.01 | TCA Cycle |

| Palmitic Acid | -1.8 | <0.05 | Fatty Acid Biosynthesis |

| Glutamine | -2.2 | <0.01 | Glutamine Metabolism, Amino Acid Synthesis |

| Aspartate | +1.9 | <0.05 | Amino Acid Synthesis, Urea Cycle |

This analysis can generate new hypotheses about how CP-432 achieves its phenotypic effects. For example, the observed changes might suggest that CP-432 inhibits an early enzyme in glycolysis while promoting the TCA cycle, perhaps to fuel a specific cellular process.

Microfluidics and Organ-on-a-Chip Systems for Complex Cellular Models

Traditional 2D cell culture models, while useful, often fail to replicate the complex three-dimensional microenvironment of tissues within the human body. nih.govufluidix.com This can lead to inaccurate predictions of a compound's efficacy and toxicity. nih.gov Microfluidics and organ-on-a-chip (OOC) technologies have emerged as powerful tools to create more physiologically relevant in vitro models. ufluidix.comnih.gov

Organ-on-a-chip devices are microfluidic cell culture systems that simulate the activities, mechanics, and physiological responses of entire organs or organ systems. researchgate.net They typically involve culturing human cells in continuously perfused micro-channels, which can be lined with extracellular matrix proteins and subjected to mechanical forces that mimic the in vivo environment. ufluidix.com For the investigation of CP-432, OOCs representing various organs such as the liver, kidney, or even a tumor microenvironment could be employed. nih.gov

These advanced systems offer several advantages for studying CP-432:

Improved Physiological Relevance: By co-culturing different cell types in a 3D architecture and providing fluid flow, OOCs can better mimic the complex cell-cell and cell-matrix interactions of native tissues. researchgate.net

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Multi-organ-on-a-chip systems can be used to study the absorption, distribution, metabolism, and excretion (ADME) of CP-432 in a more integrated fashion. nih.gov

Real-time Monitoring: The transparency of many OOC materials allows for real-time imaging and analysis of cellular responses to CP-432. ufluidix.com

The following table provides a hypothetical comparison of data obtained for CP-432 using a traditional 2D cell culture versus a liver-on-a-chip model.

| Parameter | 2D Hepatocyte Culture | Liver-on-a-Chip Model | Interpretation |

| Metabolism of CP-432 | Low | High | The 3D architecture and perfusion in the OOC likely promote higher metabolic activity of hepatocytes, providing a more realistic assessment of CP-432 clearance. |

| Hepatotoxicity (IC50) | 50 µM | 15 µM | The higher sensitivity of the liver-on-a-chip model suggests that traditional 2D cultures may underestimate the potential toxicity of CP-432. |

| Induction of CYP3A4 | 1.5-fold | 5-fold | The more in vivo-like environment of the OOC allows for a more accurate prediction of drug-drug interaction potential. |

By providing more predictive data on the human response to a compound, microfluidics and organ-on-a-chip systems can help to de-risk the development of novel therapeutic agents like CP-432. nih.gov

Broader Scientific Impact and Research Perspectives of Cp 432 Studies

Contributions to Fundamental Chemical Biology and Compound Design Principles

Without any information on the structure, target, or mechanism of action of CP-432, it is impossible to ascertain its contributions to the principles of chemical biology or compound design. The design of novel compounds is an iterative process that builds upon existing knowledge, including structure-activity relationships and target engagement studies. As no such data exists for CP-432, its impact on this field is non-existent.

Potential for CP-432 as a Chemical Probe or Research Tool

A chemical probe is a small molecule used to study biological systems. The utility of a compound as a chemical probe is defined by its potency, selectivity, and well-characterized mechanism of action. Given that the fundamental properties of CP-432 are unknown, its potential as a research tool cannot be evaluated. The development of a chemical probe is a rigorous process involving extensive validation, none of which has been documented for CP-432.

Theoretical Implications for Mechanism-Based Chemical Discovery

Mechanism-based chemical discovery relies on understanding how a compound interacts with its biological target to elicit a specific effect. This understanding can then be used to design more effective and selective molecules. The absence of any published research on CP-432 means there are no established mechanisms to consider, and therefore, no theoretical implications for the broader field of chemical discovery can be drawn.

Q & A

Basic Research Questions

Q. How to formulate a hypothesis for CP-432 research that aligns with experimental objectives?

- Methodological Guidance : Begin by identifying gaps in existing literature (e.g., synthesis pathways, biological activity) using systematic reviews . Ensure the hypothesis is testable, specific, and grounded in prior evidence. For example, "CP-432 exhibits [specific property] under [defined conditions] due to [proposed mechanism]" . Use feasibility criteria (time, resources, ethical constraints) to refine the scope .

Q. What are the critical considerations for designing experiments involving CP-432?

- Methodological Guidance :

- Controls: Include positive/negative controls to isolate CP-432’s effects .

- Variables: Operationalize variables (e.g., concentration, temperature) with measurable outcomes .

- Statistical Tools: Predefine statistical methods (ANOVA, regression) to avoid post-hoc bias .

- Document protocols comprehensively to ensure reproducibility .

Q. How to conduct a literature review focused on CP-432’s physicochemical properties?

- Methodological Guidance :

- Use databases like PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "CP-432 AND solubility") .

- Prioritize primary sources for experimental data and secondary reviews for synthesis .

- Critically evaluate study quality: check for peer review, sample size, and conflict of interest .

Advanced Research Questions

Q. How to address contradictions in CP-432 data across studies (e.g., conflicting efficacy results)?

- Methodological Guidance :

- Source Analysis: Compare experimental conditions (e.g., purity, assay type) to identify variability .

- Meta-Analysis: Apply weighted statistical models to reconcile discrepancies .

- Bias Checks: Assess funding sources or methodological limitations (e.g., lack of blinding) that may skew results .

Q. What strategies integrate multi-disciplinary approaches (e.g., computational modeling and in vitro assays) in CP-432 research?

- Methodological Guidance :

- Collaborative Frameworks: Define shared objectives and data-sharing protocols early .

- Cross-Validation: Use molecular dynamics simulations to predict CP-432 behavior, then validate via HPLC or NMR .

- Iterative Design: Refine models based on experimental feedback to improve accuracy .

Q. How to ensure reproducibility in CP-432 experiments, particularly for novel synthesis methods?

- Methodological Guidance :

- Detailed Documentation: Report reaction conditions (e.g., catalysts, solvents) and purification steps verbatim .

- Open Data: Share raw spectra, chromatograms, and code repositories (e.g., GitHub) .

- Independent Replication: Collaborate with external labs to verify results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.